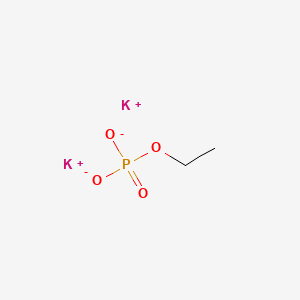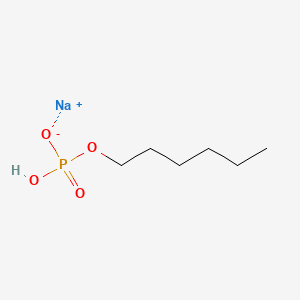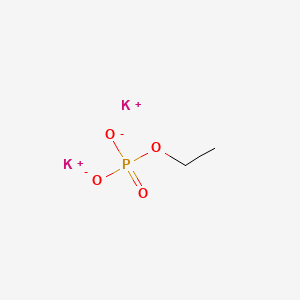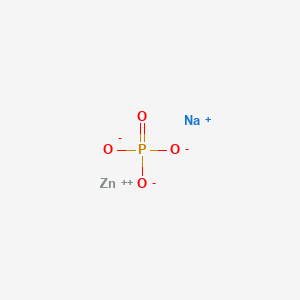
Phosphoric acid, ethyl ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, ethyl ester, potassium salt is a chemical compound with the molecular formula C2H7KO4P. It is an ester of phosphoric acid where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the resulting ester is neutralized with potassium. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate. [ \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4 + \text{H}_2\text{O} ]
Neutralization: The ethyl phosphate is then neutralized with potassium hydroxide to form the potassium salt. [ \text{C}_2\text{H}_5\text{PO}_4 + \text{KOH} \rightarrow \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques are common practices to enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, ethyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and ethanol. [ \text{C}_2\text{H}_5\text{KPO}_4 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} + \text{KOH} ]
Oxidation: The ethyl group can be oxidized to form acetic acid and phosphoric acid. [ \text{C}_2\text{H}_5\text{KPO}_4 + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_3\text{PO}_4 + \text{KOH} ]
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with either acidic or basic conditions.
Oxidation: Requires an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phosphoric acid, ethanol, and potassium hydroxide.
Oxidation: Acetic acid, phosphoric acid, and potassium hydroxide.
Scientific Research Applications
Phosphoric acid, ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmaceutical formulations and as a buffer in biological assays.
Industry: Applied in the manufacturing of detergents, fertilizers, and food additives.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, potassium salt involves its ability to donate phosphate groups in biochemical reactions. It acts as a phosphorylating agent, transferring phosphate groups to target molecules, which can alter their activity and function. This compound is involved in various metabolic pathways, including energy production and signal transduction.
Comparison with Similar Compounds
Phosphoric acid, ethyl ester, potassium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, potassium salt: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, butyl ester, potassium salt: Contains a butyl group, resulting in different chemical properties and reactivity.
Phosphoric acid, isopropyl ester, potassium salt: Features an isopropyl group, which affects its solubility and interaction with other molecules.
Uniqueness
The ethyl group in this compound provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its reactivity and stability make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
97489-53-7 |
|---|---|
Molecular Formula |
C2H5K2O4P |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
dipotassium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2K/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI Key |
HEUAXSYUYZUAJZ-UHFFFAOYSA-L |
Canonical SMILES |
CCOP(=O)([O-])[O-].[K+].[K+] |
Related CAS |
1623-14-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















